Acetic (1-ethyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic (1-ethyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride is a complex organic compound that features an imidazole ring, a carbamic anhydride group, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetic (1-ethyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride typically involves the reaction of 1-ethyl-1H-benzo[d]imidazole with acetic anhydride and a carbamic acid derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is then purified using column chromatography to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency of the synthesis. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic (1-ethyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace a substituent on the ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Amines in the presence of a base such as triethylamine in dichloromethane
Major Products
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives
Wissenschaftliche Forschungsanwendungen
Acetic (1-ethyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding
Wirkmechanismus
The mechanism of action of Acetic (1-ethyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. Additionally, the carbamic anhydride group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of protein function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-ethyl-1H-benzo[d]imidazole: A precursor in the synthesis of Acetic (1-ethyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride.
Acetic anhydride: Used in the synthesis of various acylated compounds.
Carbamic acid derivatives: Commonly used in the synthesis of carbamic anhydrides
Uniqueness
This compound is unique due to its combination of an imidazole ring and a carbamic anhydride group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
Molekularformel |
C12H13N3O3 |
---|---|
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
(1-ethylbenzimidazol-2-yl)carbamoyl acetate |
InChI |
InChI=1S/C12H13N3O3/c1-3-15-10-7-5-4-6-9(10)13-11(15)14-12(17)18-8(2)16/h4-7H,3H2,1-2H3,(H,13,14,17) |
InChI-Schlüssel |
XSIXPQSUECJPPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=CC=CC=C2N=C1NC(=O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.